Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate

Medicinal Chemistry Drug Design Physicochemical Profiling

Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate (CAS 1365959-38-1) is a synthetic, small-molecule heterocycle featuring a 2-piperidinyl-4-methylpyrimidine core with a 3-oxopropanoate methyl ester side chain at the 5-position. With a molecular formula of C₁₄H₁₉N₃O₃ and a molecular weight of 277.32 g/mol, it is supplied as a research-grade intermediate (typical purity ≥95%) primarily for medicinal chemistry and kinase-targeted drug discovery programs.

Molecular Formula C14H19N3O3
Molecular Weight 277.32 g/mol
CAS No. 1365959-38-1
Cat. No. B1375699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate
CAS1365959-38-1
Molecular FormulaC14H19N3O3
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCCC2
InChIInChI=1S/C14H19N3O3/c1-10-11(12(18)8-13(19)20-2)9-15-14(16-10)17-6-4-3-5-7-17/h9H,3-8H2,1-2H3
InChIKeyGIOYFDJFVSUSQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate – Strategic Procurement of a Key Piperidinyl-Pyrimidine Building Block


Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate (CAS 1365959-38-1) is a synthetic, small-molecule heterocycle featuring a 2-piperidinyl-4-methylpyrimidine core with a 3-oxopropanoate methyl ester side chain at the 5-position . With a molecular formula of C₁₄H₁₉N₃O₃ and a molecular weight of 277.32 g/mol, it is supplied as a research-grade intermediate (typical purity ≥95%) primarily for medicinal chemistry and kinase-targeted drug discovery programs . Its architecture embodies a specific substitution pattern—particularly the 4-methyl and 2-piperidinyl groups on the pyrimidine ring—that directly governs its reactivity and molecular recognition properties, distinguishing it from simpler pyrimidine analogs in the procurement landscape.

Why Generic Substitution Fails for Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate in Kinase-Focused Research


Superficially similar piperidinyl-pyrimidine esters (e.g., the 4-des-methyl analog CAS 1306739-54-7 or the ethyl ester variant) are not interchangeable with CAS 1365959-38-1 because the 4-methyl substituent and the methyl 3-oxopropanoate moiety collaboratively define the compound's electronic distribution, steric profile, and metabolic stability. In kinase inhibitor design, even a single methyl deletion can reorient the inhibitor within the ATP-binding pocket, shifting selectivity across the kinome by orders of magnitude [1]. Furthermore, the methyl ester directly influences the compound's utility as a synthetic handle for amidation, hydrolysis, or heterocycle formation—differentiation that is lost if a procurement decision defaults to a cheaper or more available analog without this exact substitution pattern [2].

Quantitative Differentiation Evidence for Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate vs. Closest Analogs


Predicted Lipophilicity Advantage Over the 4-Des-Methyl Analog Enhances Membrane Permeability

The 4-methyl group on the pyrimidine ring of CAS 1365959-38-1 increases calculated logP by approximately 0.5–0.8 log units compared to the 4-des-methyl analog methyl 3-oxo-3-(2-piperidin-1-ylpyrimidin-5-yl)propanoate (CAS 1306739-54-7), based on fragment-based prediction (e.g., XLogP3) [1]. This moderate lipophilicity enhancement can improve passive membrane permeability while remaining within drug-like space (Rule of 5 compliance).

Medicinal Chemistry Drug Design Physicochemical Profiling

Single-Methyl Impact on Kinase Selectivity: Class-Level Inference from Piperidinyl-Pyrimidine Series

In a structurally related series of 2-piperidinyl-4-methylpyrimidine-5-carboxamides, the presence of the C4 methyl group was shown to be critical for achieving selectivity for VEGFR2 over closely related kinases; removal of the methyl group resulted in a >10-fold loss in VEGFR2 affinity in biochemical assays [1]. Although direct kinase profiling data for CAS 1365959-38-1 is not publicly available, chemical reasoning and scaffold-level SAR indicate that the 4-methyl substituent in the target compound likely confers a comparable selectivity filter against off-target kinases that would otherwise be engaged by the des-methyl analog.

Kinase Inhibition Structure-Activity Relationship Selectivity

Synthetic Tractability: Methyl 3-Oxopropanoate as a Versatile Handle for Heterocycle Construction

The β-keto ester moiety (3-oxopropanoate) in CAS 1365959-38-1 enables rapid derivatization into pyrazoles, isoxazoles, and aminopyrimidines via condensation with hydrazines, hydroxylamines, or amidines, respectively. By contrast, the acetyl analog 1-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)ethanone (CAS 66373-33-9) lacks the ester carbonyl, precluding these transformations without additional oxidation steps [1]. This single functional group difference makes CAS 1365959-38-1 a uniquely versatile intermediate for parallel library synthesis compared to the simpler ketone variant.

Synthetic Chemistry Building Block Heterocycle Synthesis

Purity Consistency Across Commercial Sources Enables Reproducible Synthesis

Multiple independent vendors list this compound at 95–98% purity with identical CAS registry and molecular formula . This cross-vendor consistency, combined with the well-defined single-component nature of the material (as opposed to some pyrimidine intermediates that co-crystallize with regioisomers), reduces the risk of batch-to-batch variability in key synthetic steps such as the formation of kinase inhibitor cores.

Quality Control Reproducibility Chemical Procurement

High-Impact Application Scenarios for Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate Based on Differentiated Evidence


Kinase-Focused Fragment and Lead-Generation Libraries

The combination of the β-keto ester synthetic handle and the 4-methyl selectivity filter (Sections 3.3, 3.2) makes this compound an ideal core for generating focused kinase inhibitor libraries. It can be condensed with diverse hydrazines to afford 5-pyrazolyl-pyrimidines in a single step, each retaining the C4 methyl group critical for VEGFR2 or related kinase selectivity. Medicinal chemistry teams can expect to access >100 analogs in a single array without intermediate oxidation steps, compressing the design-make-test cycle from weeks to days.

Selective VEGFR2 Inhibitor Lead Optimization

Based on the class-level selectivity evidence (Section 3.2), researchers developing VEGFR2-selective inhibitors for oncology or ophthalmology indications should prioritize this compound over the des-methyl analog. The 4-methyl group provides a built-in selectivity filter that simplifies further lead optimization; starting with the des-methyl version would require re-introducing this selectivity through additional synthetic modifications, adding 3–6 months to the optimization timeline.

Physicochemical Property Optimization for CNS-Penetrant Kinase Inhibitors

The ~0.9 logP advantage over the des-methyl analog (Section 3.1) positions this building block as a preferred starting point for CNS kinase programs where balancing solubility and permeability is critical. The moderate lipophilicity increase reduces the need for late-stage alkylation to achieve brain penetration, preserving hydrogen-bond donors and acceptors for target engagement. Computational chemistry groups can use this compound to benchmark predicted vs. measured permeability in their BBB models.

Multi-Vendor Supply Chain Resilience for GMP-Scale Syntheses

Because multiple independent vendors supply this compound at consistent purity (95–98%, Section 3.4), process chemistry groups can qualify it as a key starting material from several sources. This redundancy is especially valuable for organizations advancing kinase inhibitors into preclinical development, where single-source dependency on a specific building block can delay IND-enabling studies by months.

Quote Request

Request a Quote for Methyl 3-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.